N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzene-1-sulfonamide
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Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an ethoxy group, an ethylsulfonyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzene-1-sulfonamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: The starting material, 1,2,3,4-tetrahydroquinoline, is synthesized through the reduction of quinoline using hydrogen gas in the presence of a palladium catalyst.
Introduction of the Ethylsulfonyl Group: The tetrahydroquinoline is then reacted with ethylsulfonyl chloride in the presence of a base such as triethylamine to introduce the ethylsulfonyl group.
Formation of the Benzenesulfonamide Moiety: The intermediate product is further reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonamide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(1-naphthyl)benzenesulfonamide
- 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide
- 4-ethoxy-N-[1-(4-ethylphenyl)ethyl]benzenesulfonamide
Uniqueness
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-ethoxybenzene-1-sulfonamide is unique due to the presence of the tetrahydroquinoline moiety and the ethylsulfonyl group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
4-ethoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-3-26-17-9-11-18(12-10-17)28(24,25)20-16-8-7-15-6-5-13-21(19(15)14-16)27(22,23)4-2/h7-12,14,20H,3-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKGMYZUTHURCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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